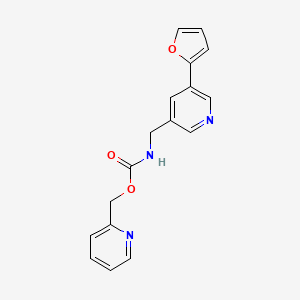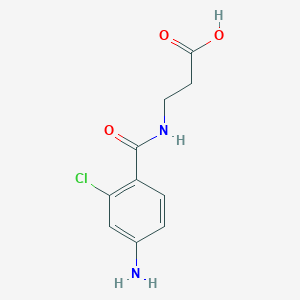![molecular formula C11H16N2O B2632771 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1247527-69-0](/img/structure/B2632771.png)
5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Chemical Reactions Analysis
The pyrrolidine ring in “this compound” can undergo various chemical reactions . For instance, it can be functionalized to obtain new compounds with different biological profiles .
Applications De Recherche Scientifique
Synthesis and Applications in Chemistry
Synthesis of Pyrrolidinones and Pyrrolin-2-ones : Studies have demonstrated methods for synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similarly, the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones has been reported, yielding satisfactory results (Bellesia et al., 2001).
Large-scale Synthesis of Heterocyclic Analogs : An efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed. This strategy is suitable for the large-scale synthesis of these compounds, potentially enabling rapid access to other heterocyclic analogs (Morgentin et al., 2009).
Synthesis of Pyrrolylpyridines : Research has shown that pyrroles and pyridines, as well as their hydrogenated derivatives, play a significant role in sustaining life due to their broad biological activity. Combining pyrrole and pyridine rings in a single molecule could enhance their inherent properties and introduce new ones. This has led to the synthesis of pyrrolylpyridines from alkynes and isothiocyanates (Nedolya et al., 2015).
Applications in Material Science
Co-sensitized Solar Cells : A study has shown the synthesis of pyridine-anchor co-adsorbents, which, when combined with a ruthenium complex in dye-sensitized solar cells (DSSCs), enhance the performance of these cells. This approach addresses the deficiency in N719 absorption in the low wavelength region of the visible spectrum and suppresses charge recombination (Wei et al., 2015).
Synthesis of Marine Natural Products : The synthesis of marine natural products like pyrrolidine-2,5-dicarboxylic acid has been described, involving the introduction of a methoxy group at a specific position, indicating potential applications in the development of new marine-derived pharmaceuticals (Sunilkumar et al., 2003).
Bioactive Compound Development
- Synthesis of Bioactive Compounds : Research has focused on rearranging pyrrolidino[3,4-c]pyrrolidines to pyrrolidino[3,4-b]pyrrolidines using sodium methoxide. This process is fully studied to analyze the effects of substituents during the ring-opening/ring-closing sequence. The resulting compounds are evaluated for potential antibacterial and antimycobacterial activities (Belveren et al., 2018).
Advanced Synthesis Techniques
- Advanced Synthesis Approaches : Techniques such as stereoselective electrochemical oxidation and S N 2-substitution have been utilized in the synthesis of structurally complex molecules, showcasing advanced approaches in the field of synthetic chemistry (Gumus et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-(pyrrolidin-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-5-11(13-7-9)14-8-10-3-2-6-12-10/h4-5,7,10,12H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQFKZNMBVIDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2632691.png)

![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea](/img/structure/B2632694.png)
![N-(3-hydroxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2632696.png)



![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2632701.png)
![N-[5-Oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2632703.png)
![1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2632704.png)
![2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol](/img/structure/B2632705.png)
![4-(diethylsulfamoyl)-N-[4-[[4-[[4-(diethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2632710.png)
![2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2632711.png)